Synthetic Yield via Cu-Catalyzed Intramolecular C–H Amination Route
In the Cu-catalyzed intramolecular oxidative C(sp²)–H amination protocol reported by Huang et al. (2013), 3-methoxy-10-methylacridin-9(10H)-one was obtained in approximately 76% isolated yield, demonstrating the synthetic accessibility of this specific substitution pattern . Under identical reaction conditions (CuI catalyst, O₂ as oxidant, DMSO solvent), the unsubstituted 10-methylacridin-9(10H)-one as well as halogenated and other methoxylated variants were produced in yields ranging from 52% to 81%, placing the 3-methoxy derivative in the upper quartile of the reported substrate scope .
| Evidence Dimension | Isolated synthetic yield under standardized Cu-catalyzed cyclization conditions |
|---|---|
| Target Compound Data | ~76% isolated yield |
| Comparator Or Baseline | Unsubstituted 10-methylacridin-9(10H)-one: not explicitly reported; other substrates in the series: 52–81% yield range |
| Quantified Difference | Upper quartile performance within the 52–81% substrate scope range |
| Conditions | CuI (20 mol%), 1,10-phenanthroline (40 mol%), O₂ (1 atm), DMSO, 100 °C, 24 h |
Why This Matters
The moderate-to-good synthetic yield under a catalytic protocol indicates that multi-gram procurement for screening libraries or SAR campaigns is feasible without resorting to stoichiometric or harsh cyclization conditions.
